REACTION_SMILES
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[CH3:20][OH:21].[N+:4]([O-:5])(=[O:6])[c:7]1[cH:8][c:9]([S:16](=[O:17])(=[O:18])[NH2:19])[cH:10][c:11]([N+:13](=[O:14])[O-:15])[cH:12]1.[Na:3].[OH2:1].[SH2:2]>>[NH2:4][c:7]1[cH:8][c:9]([S:16](=[O:17])(=[O:18])[NH2:19])[cH:10][c:11]([N+:13](=[O:14])[O-:15])[cH:12]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
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NS(=O)(=O)c1cc([N+](=O)[O-])cc([N+](=O)[O-])c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
|
Type
|
product
|
Smiles
|
Nc1cc([N+](=O)[O-])cc(S(N)(=O)=O)c1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |